An In-depth Technical Guide to the IUPAC Naming Conventions for Methyl 2-Methyl-2H-indazole-6-carboxylates
An In-depth Technical Guide to the IUPAC Naming Conventions for Methyl 2-Methyl-2H-indazole-6-carboxylates
Abstract: This technical guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for a specific class of heterocyclic compounds: methyl 2-methyl-2H-indazole-6-carboxylates. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep and functional understanding of the systematic naming conventions for these and related molecular structures. We will deconstruct the name into its core components, explaining the logic behind the numbering of the indazole ring, the designation of tautomers, and the prioritization of functional groups, thereby offering a clear and replicable methodology for the accurate naming of complex indazole derivatives.
Introduction: The Significance of Systematic Nomenclature in Drug Discovery
In the landscape of pharmaceutical research and development, the unambiguous identification of chemical entities is paramount. The structural complexity of novel therapeutic agents necessitates a rigorous and universally accepted system of nomenclature. The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] The precise naming of these derivatives, such as methyl 2-methyl-2H-indazole-6-carboxylate, is not merely an academic exercise; it is fundamental to patent law, regulatory submissions, and the clear communication of scientific findings. This guide will elucidate the IUPAC-endorsed methodology for naming this specific compound, providing a foundational understanding that can be extrapolated to other complex heterocyclic systems.
Deconstructing the Indazole Core: Numbering and Tautomerism
The foundation of naming any indazole derivative lies in a thorough understanding of the parent heterocycle. Indazole (also known as benzopyrazole) is a bicyclic system where a benzene ring is fused to a pyrazole ring.[1][4]
Numbering the Indazole Ring System
According to IUPAC conventions for fused heterocyclic systems, the numbering begins at an atom of the smaller ring (the pyrazole) adjacent to the fusion and proceeds around the ring in a manner that gives the heteroatoms the lowest possible locants.[5][6] For indazole, the numbering starts at the nitrogen atom of the pyrazole ring that is not part of the ring fusion and continues around the bicyclic system.
The standard numbering for the indazole ring is as follows:
Caption: IUPAC numbering of the indazole ring system.
Tautomerism and the Designation of "2H"
Indazole can exist in two tautomeric forms: 1H-indazole and 2H-indazole, depending on the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring.[2][3] While 1H-indazole is the more thermodynamically stable and predominant tautomer, the 2H-tautomer is also significant, particularly when substituted.[2][3]
The designation "2H-" in the name "methyl 2-methyl-2H-indazole-6-carboxylate" is crucial. It specifies that the substituent (in this case, a methyl group) is attached to the nitrogen atom at position 2, and consequently, the double bond arrangement within the pyrazole ring is fixed in the 2H-tautomeric form.[6][7] This is an application of the "indicated hydrogen" principle in IUPAC nomenclature, where the position of a hydrogen atom on a nitrogen in a heterocycle is explicitly stated to define the tautomeric form.[6][7]
Systematic Naming of Methyl 2-Methyl-2H-indazole-6-carboxylate: A Step-by-Step Protocol
The IUPAC name "methyl 2-methyl-2H-indazole-6-carboxylate" can be systematically dissected to understand the placement of each substituent and functional group.
Identifying the Parent Heterocycle
The core of the molecule is the 2H-indazole ring system, as established in the previous section.
Locating and Naming the Substituents
The name indicates two distinct methyl groups:
-
2-methyl : This prefix signifies that a methyl group (-CH₃) is attached to the nitrogen atom at position 2 of the indazole ring.
-
methyl...carboxylate : This part of the name describes an ester functional group.
Naming the Principal Functional Group: The Ester
In IUPAC nomenclature, functional groups are prioritized to determine the suffix of the name.[8][9][10] Esters have a higher priority than alkyl substituents.[11]
The ester functional group is named in two parts:
-
The alkyl group attached to the oxygen atom of the ester is named first. In this case, it is methyl .
-
The name of the parent carboxylic acid is then modified by changing the "-oic acid" suffix to "-oate".[12][13][14] When the carboxyl group is attached to a ring, the suffix "-carboxylate" is used.[11][12]
The ester group is located at position 6 of the indazole ring, hence 6-carboxylate .
Assembling the Full IUPAC Name
By combining these components in the correct order, we arrive at the full IUPAC name:
methyl (from the ester) + 2-methyl (substituent on the ring) + 2H-indazole (the parent heterocycle) + -6-carboxylate (the principal functional group and its locant).
This results in: methyl 2-methyl-2H-indazole-6-carboxylate .
Visualizing the Naming Logic: A Workflow Diagram
The following diagram illustrates the decision-making process for the IUPAC naming of the target molecule.
Caption: Workflow for the systematic IUPAC naming of substituted indazoles.
Quantitative Data Summary
For clarity and ease of comparison, the key identifiers for the molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-methyl-2H-indazole-6-carboxylate | [15][16][17][18] |
| Synonym | 2-Methyl-2H-indazole-6-carboxylic acid methyl ester | [15][16][18] |
| CAS Number | 1071433-01-6 | [15][16][17] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [15] |
| Molecular Weight | 190.20 g/mol | [15] |
Conclusion: A Framework for Precision in Chemical Communication
The systematic application of IUPAC nomenclature, as demonstrated with methyl 2-methyl-2H-indazole-6-carboxylate, provides an essential framework for clarity and precision in scientific communication. By understanding the foundational principles of numbering, tautomer designation, and functional group priority, researchers can confidently and accurately name complex heterocyclic molecules. This guide serves as a practical resource for scientists and professionals in the chemical and pharmaceutical sciences, ensuring that the language of chemistry remains unambiguous and universally understood. The principles outlined herein are not only applicable to the specific molecule of interest but also provide a robust methodology for approaching the nomenclature of a wide range of substituted heterocyclic systems.
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